1-Benzyl-5,5-dimethylimidazolidin-2-one

描述

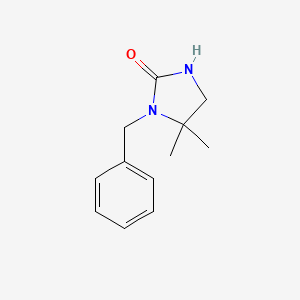

Structure

2D Structure

属性

IUPAC Name |

1-benzyl-5,5-dimethylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-12(2)9-13-11(15)14(12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKHLLQHJQAERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)N1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-5,5-dimethylimidazolidin-2-one can be synthesized through the reaction of benzylamine with 5,5-dimethylhydantoin under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the imidazolidinone ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to optimize the reaction efficiency and minimize by-products .

化学反应分析

Types of Reactions: 1-Benzyl-5,5-dimethylimidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted imidazolidinones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.

Major Products:

Oxidation: Imidazolidinone derivatives with oxidized functional groups.

Reduction: Amine derivatives.

Substitution: Substituted imidazolidinones with various functional groups.

科学研究应用

Pharmacological Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to 1-benzyl-5,5-dimethylimidazolidin-2-one. For instance, a derivative known as AS-1 has shown promise in treating refractory epilepsy. In animal models, AS-1 demonstrated significant protection against seizures induced by various methods, including the maximal electroshock (MES) test and pentylenetetrazole (PTZ) tests. It has been proposed as a candidate for new anticonvulsants due to its favorable safety profile and potential for use in combination therapies with established antiepileptic drugs like valproic acid (VPA) .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves modulation of neurotransmitter systems or ion channels. The hybrid nature of such compounds allows them to target multiple pathways simultaneously, which is particularly beneficial in the treatment of multifactorial diseases like epilepsy .

Other Applications

Organic Synthesis

Compounds like this compound serve as valuable intermediates in organic synthesis. They are used as chiral auxiliaries and precursors for producing α-amino acids and vicinal diamines, which are essential building blocks in pharmaceutical development .

Material Science

The structural properties of imidazolidinones make them suitable for applications in material science. Their stability and ability to form polymers can be leveraged in creating biocompatible materials for medical applications .

Case Study: Anticonvulsant Efficacy

A study evaluated AS-1's efficacy in various seizure models and found that it significantly reduced seizure frequency and severity compared to control groups. The compound's protective effects were observed at different dosages (15 mg/kg, 30 mg/kg, 60 mg/kg), indicating a dose-dependent response .

Research Insights

Research indicates that hybrid compounds based on imidazolidinones can exhibit broader pharmacological profiles than traditional single-target drugs. This multitargeted approach is essential for addressing complex conditions like epilepsy where drug resistance is common .

作用机制

The mechanism of action of 1-Benzyl-5,5-dimethylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

相似化合物的比较

Imidazolidinone Derivatives

- 1-Benzyl-5,5-dimethylimidazolidin-2-one: Contains a saturated imidazolidinone ring (two nitrogen atoms) with benzyl and dimethyl substituents.

- 4-Hydroxy-5,5-dimethylimidazolidin-2-one: Features a hydroxyl group at the 4-position, which undergoes 1,2-methyl shifts during annulation reactions, demonstrating the reactivity of substituted imidazolidinones .

Oxazolidin-2-one Derivatives

- (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one: Replaces one nitrogen in the ring with oxygen (oxazolidinone core). This structural change enhances rigidity and influences stereoselectivity in asymmetric synthesis, as seen in its use for preparing chiral intermediates (e.g., 1d, 1e, 1h) .

- Key Differences: Solubility: Oxazolidinones often exhibit better solubility in polar solvents due to the oxygen atom. Applications: Oxazolidinones are widely used as chiral auxiliaries in pharmaceuticals, whereas imidazolidinones are less explored in this context .

Pyrrolidinone Derivatives

- 1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride: Contains a six-membered pyrrolidinone ring with a benzyl group and dimethyl substituents. The hydrochloride salt enhances solubility for biological testing. Applications include drug discovery and material science due to its stable bicyclic structure .

Physicochemical Properties

生物活性

1-Benzyl-5,5-dimethylimidazolidin-2-one (CAS No. 1373350-41-4) is a nitrogenous heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered imidazolidinone ring, which contributes to its unique chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is thought to involve several biochemical pathways:

- Metal Complexation : Similar compounds have shown the ability to form complexes with metal ions such as copper and cadmium, which may influence their biological effects.

- Enzyme Inhibition : Research indicates that derivatives of imidazolidinones can act as enzyme inhibitors, impacting various metabolic pathways .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies suggest that compounds with similar structures exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial | |

| Benzimidazole derivatives | Broad-spectrum antimicrobial |

Anticonvulsant Activity

Research on related compounds indicates potential anticonvulsant properties. A study highlighted that certain imidazolidinone derivatives showed efficacy in animal models of epilepsy, suggesting that this compound may also possess similar effects .

Cytotoxicity

Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent.

Case Study: Anticonvulsant Efficacy

In a recent study evaluating the anticonvulsant activity of hybrid compounds derived from imidazolidinones, this compound was tested alongside other derivatives. The results demonstrated significant protective effects in seizure models, particularly in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model .

Case Study: Antimicrobial Screening

Another study screened various imidazolidinone derivatives against common bacterial pathogens. The findings indicated that this compound exhibited promising antimicrobial activity comparable to standard antibiotics .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-5,5-dimethylimidazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted urea derivatives with carbonyl-containing reagents. For example, adapting methods from structurally related imidazolidinones (e.g., 1-Benzyl-2,5-diphenyl-3-tosylimidazolidin-4-one), condensation reactions using benzylamine, dimethyl malonate, and a carbonyl source (e.g., triphosgene) under reflux in anhydrous solvents (e.g., THF or DCM) are viable . Optimization involves varying reaction time (6–24 hours), temperature (25–80°C), and stoichiometric ratios (1:1.2–1.5 for amine:carbonyl equivalents). Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the benzyl group’s aromatic protons appear as a multiplet (~7.2–7.4 ppm), while the imidazolidinone ring protons resonate between 3.0–4.5 ppm .

- FT-IR : Stretching frequencies for the carbonyl group (C=O) in the imidazolidinone ring appear at ~1680–1720 cm⁻¹ .

- XRD : Single-crystal X-ray diffraction resolves absolute configuration and intermolecular interactions, as demonstrated for analogous compounds in Acta Crystallographica Section E .

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. To resolve:

- Purification : Recrystallize using solvents like ethanol or ethyl acetate; verify purity via HPLC (>95% area under the curve).

- Standardized Conditions : Replicate measurements under controlled humidity/temperature (e.g., DSC for melting point analysis).

- Cross-Validation : Compare data with structurally similar compounds (e.g., 5-benzylidene-thiazolidinones) to identify systematic errors .

Advanced Research Questions

Q. What strategies can elucidate the mechanistic role of this compound in catalytic or biological systems?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress under varying substrate concentrations (e.g., UV-Vis spectroscopy for enzymatic assays).

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map transition states or binding affinities, referencing imidazolidinone analogs in PubChem .

- Isotopic Labeling : Incorporate ¹³C or ¹⁵N labels to track metabolic pathways or catalytic intermediates .

Q. How does the steric and electronic environment of the 5,5-dimethyl group influence the compound’s reactivity?

- Methodological Answer :

- Steric Effects : Compare reaction rates with non-methylated analogs (e.g., 1-Benzylimidazole) in nucleophilic substitution reactions.

- Electronic Effects : Use Hammett plots to correlate substituent effects (σ values) with reactivity in ring-opening or cycloaddition reactions.

- Spectroscopic Probes : ¹H NMR titration with Lewis acids (e.g., BF₃·Et₂O) to assess electron density at the carbonyl group .

Q. What protocols ensure stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS.

- pH Profiling : Dissolve the compound in buffers (pH 1–13), monitor hydrolysis by UV absorbance at λ_max (~250–300 nm).

- Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C, based on stability data for related heterocycles .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) with standardized concentrations (1 nM–100 µM) and controls.

- Cell Line Validation : Use authenticated cell lines (e.g., ATCC) and report passage numbers to minimize variability.

- Meta-Analysis : Cross-reference with PubChem bioactivity datasets to identify outliers or confounding factors (e.g., solvent toxicity) .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Monitoring Method |

|---|---|---|

| Reaction Temperature | 60–80°C | In-situ IR spectroscopy |

| Solvent | Anhydrous THF | TLC (Rf = 0.3 in EtOAc) |

| Purification | Column chromatography | HPLC (C18, 70:30 ACN:H₂O) |

Table 2 : Stability of this compound Under Stress Conditions

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| 40°C/75% RH, 4 weeks | <5% | Oxidized imidazolidinone |

| pH 2 (HCl), 24 hours | 15% | Hydrolyzed urea derivative |

| pH 10 (NaOH), 24 hours | 30% | Ring-opened amine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。